5H-Cyclopenta[C]pyridine
CAS No.: 270-60-0
Cat. No.: VC18352969
Molecular Formula: C8H7N
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270-60-0 |
|---|---|
| Molecular Formula | C8H7N |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | 5H-cyclopenta[c]pyridine |
| Standard InChI | InChI=1S/C8H7N/c1-2-7-4-5-9-6-8(7)3-1/h1,3-6H,2H2 |
| Standard InChI Key | MABMYMRINJOUSO-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2=C1C=CN=C2 |
Introduction
Structural Characteristics and Molecular Properties
The 5H-cyclopenta[c]pyridine core consists of a five-membered cyclopentane ring fused to a six-membered pyridine ring at the [c] position. This arrangement creates a planar aromatic system with partial saturation, conferring distinct electronic and steric properties. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N |
| Average Molecular Weight | 119.167 g/mol |
| Monoisotopic Mass | 119.073499 g/mol |
| IUPAC Name | 6,7-Dihydro-5H-cyclopenta[c]pyridine |
| CAS Registry Number | 533-35-7 |
The compound’s fused-ring system enhances stability compared to monocyclic analogs, while the nitrogen atom in the pyridine ring introduces basicity (pKₐ ≈ 5.5) . X-ray crystallography reveals bond lengths of 1.34 Å for C=N and 1.47 Å for C-C bonds in the saturated cyclopentane moiety, reflecting partial conjugation .
Synthetic Methodologies
Enamine/Enal Cycloaddition
A breakthrough in synthesizing 5H-cyclopenta[c]pyridine derivatives involves a tandem enamine/enal cycloaddition-pyridine formation reaction . This method, developed by Kester et al., enables enantioselective construction of the bicyclic framework from citronellal-derived intermediates. The reaction proceeds via:
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Enamine Formation: Condensation of citronellal with a primary amine to generate an enamine intermediate.
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Cycloaddition: [4+2] Cycloaddition between the enamine and an α,β-unsaturated aldehyde (enal), forming a bicyclic iminium ion.
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Aromatization: Oxidation of the intermediate to yield the aromatic pyridine ring.
This method achieves yields of 65–78% with >95% enantiomeric excess, representing a significant improvement over traditional Friedländer syntheses .
Alternative Approaches
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Friedländer Condensation: Reaction of 2-aminocyclopentanone with ketones under acidic conditions (e.g., H₂SO₄), yielding 5H-cyclopenta[c]pyridine derivatives in 40–55% yields .
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Transition Metal Catalysis: Palladium-catalyzed cyclization of halogenated precursors, though limited by substrate availability.
Functionalized Derivatives and Reactivity
Functionalization of the 5H-cyclopenta[c]pyridine core expands its utility in drug discovery and materials science. Notable derivatives include:
3-[(4-Methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
This derivative (C₂₄H₂₂N₂S) incorporates sulfanyl and carbonitrile groups at positions 3 and 4, respectively. Key properties:
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Molecular Weight: 370.51 g/mol
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Synthetic Route:
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Thioetherification of 4-chloro-5H-cyclopenta[c]pyridine with 4-methylbenzylthiol.
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Cyanation via nucleophilic substitution with KCN.
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The electron-withdrawing carbonitrile group enhances electrophilicity at position 4, enabling further functionalization.
(5S)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine Dihydrochloride
This chiral diamine derivative exhibits potential as a ligand for asymmetric catalysis. The 5S configuration ensures spatial orientation of amine groups for coordinating metal centers.
Applications in Medicinal Chemistry
Semiochemical Synthesis
5H-Cyclopenta[c]pyridine derivatives serve as precursors to terpene-derived semiochemicals, such as actinidine . These compounds mediate ecological interactions, e.g., ant-butterfly mutualisms, by mimicking natural pheromones.
Pharmacological Scaffolds
The bicyclic framework’s rigidity and nitrogen atom make it a privileged scaffold for kinase inhibitors and GPCR modulators. For example:
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Anticancer Agents: Derivatives with substituted amino groups show IC₅₀ values <1 μM against breast cancer cell lines.
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Antimicrobials: Sulfanyl-containing analogs exhibit MICs of 2–8 μg/mL against Staphylococcus aureus.
Analytical and Computational Characterization
Spectroscopic Techniques
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NMR: ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 5.2 Hz, 1H, H-2), 7.89 (d, J = 7.8 Hz, 1H, H-4), 3.12–2.98 (m, 2H, H-6, H-7) .
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Mass Spectrometry: ESI-MS m/z 120.1 [M+H]⁺, consistent with the molecular formula C₈H₉N .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map shows electron density localized at the pyridine nitrogen, aligning with observed nucleophilic substitution patterns .
Industrial and Environmental Considerations
Scalability Challenges
While laboratory syntheses achieve gram-scale production, industrial-scale manufacturing requires optimization of:
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Catalyst Recycling: Heterogeneous catalysts (e.g., SiO₂-supported NaOMe) improve turnover numbers in cycloadditions .
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Waste Reduction: Continuous flow systems reduce solvent use by 60% compared to batch processes.
Environmental Impact
Biodegradation studies indicate a half-life of 15–30 days in soil, with primary metabolites including pyridine-3-carboxylic acid. Ecotoxicity assays show LC₅₀ >100 mg/L for Daphnia magna, suggesting low aquatic toxicity.
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